molecular formula C12H18O5 B8607889 2H-Pyran-2,2-dicarboxylic acid, 3,6-dihydro-4-methyl-, diethyl ester

2H-Pyran-2,2-dicarboxylic acid, 3,6-dihydro-4-methyl-, diethyl ester

Cat. No. B8607889
M. Wt: 242.27 g/mol
InChI Key: YYFHKUORQLVPCG-UHFFFAOYSA-N
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Patent
US05234900

Procedure details

To 50 g (0.70 mol) isoprene was added 25 g (0.14 mol) diethylketomalonate and 0.78 g (2.4 mmol) zinc iodide. The reaction mixture was stirred at room temperature for 48 hours. The excess isoprene was removed under vacuum. Flash chromatography in 20:1 hexanes:ethyl acetate yielded 1.2 g of oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
catalyst
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[CH2:6]([O:8][C:9](=[O:17])[C:10](=[O:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH3:7]>[I-].[Zn+2].[I-]>[CH3:5][C:3]1[CH2:4][C:10]([C:9]([O:8][CH2:6][CH3:7])=[O:17])([C:11]([O:13][CH2:14][CH3:15])=[O:12])[O:16][CH2:1][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C=CC(C)=C
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=O)=O
Name
Quantity
0.78 g
Type
catalyst
Smiles
[I-].[Zn+2].[I-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess isoprene was removed under vacuum

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC=1CC(OCC1)(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 3.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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